Acetochloro-A-fucose

Description

Based on nomenclature conventions, it may hypothetically represent a derivative of fucose (a deoxy sugar) modified with an acetochlor-like functional group. For context, fucose derivatives are often studied in glycobiology for roles in cellular recognition and signaling .

Properties

Molecular Formula |

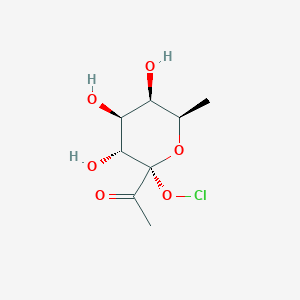

C8H13ClO6 |

|---|---|

Molecular Weight |

240.64 g/mol |

IUPAC Name |

[(2S,3R,4S,5R,6R)-2-acetyl-3,4,5-trihydroxy-6-methyloxan-2-yl] hypochlorite |

InChI |

InChI=1S/C8H13ClO6/c1-3-5(11)6(12)7(13)8(14-3,15-9)4(2)10/h3,5-7,11-13H,1-2H3/t3-,5+,6+,7-,8-/m1/s1 |

InChI Key |

SFBTYYNXEGMIOS-YTLSDQODSA-N |

Isomeric SMILES |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@](O1)(C(=O)C)OCl)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)(C(=O)C)OCl)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetochloro-A-fucose typically involves the acetylation of fucose followed by chlorination. The process begins with the protection of hydroxyl groups in fucose using acetic anhydride in the presence of a catalyst such as pyridine. This results in the formation of tri-O-acetylated fucose. The next step involves the chlorination of the acetylated fucose using thionyl chloride or another chlorinating agent to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

Acetochloro-A-fucose undergoes various chemical reactions, including:

Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as alcohols or amines, to form different derivatives.

Hydrolysis: In the presence of water, this compound can hydrolyze to form fucose and acetic acid.

Oxidation and Reduction: While less common, the acetyl groups can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

Substitution: Reagents like alcohols, amines, and thiols in the presence of a base such as triethylamine.

Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

Substitution: Various fucose derivatives depending on the nucleophile used.

Hydrolysis: Fucose and acetic acid.

Oxidation/Reduction: Modified acetylated fucose derivatives.

Scientific Research Applications

Acetochloro-A-fucose has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex carbohydrates and glycoconjugates.

Biology: Employed in the study of glycosylation processes and the role of fucose in cellular functions.

Medicine: Investigated for its potential in drug development, particularly in targeting glycan structures on cell surfaces.

Industry: Utilized in the production of fucosylated compounds for various industrial applications

Mechanism of Action

The mechanism of action of Acetochloro-A-fucose involves its interaction with glycosyltransferases, enzymes that transfer sugar moieties to target molecules. The acetylated fucose can act as a substrate or inhibitor for these enzymes, affecting glycosylation pathways. This interaction can influence various biological processes, including cell signaling, immune response, and pathogen recognition .

Comparison with Similar Compounds

Comparison Framework and Challenges

The evidence lacks direct information about Acetochloro-A-Fucose, necessitating a methodological approach to hypothetical comparisons. Per guidelines in and , comparisons should focus on structural or functional analogs. Below is a framework for such an analysis:

2.1 Structural Analogs

- Chloroacetamide Compounds: e.g., Acetochlor (CAS 34256-82-1, 100% purity ).

| Property | This compound (Hypothetical) | Fucose | Acetochlor |

|---|---|---|---|

| Core Structure | Fucose + acetochlor group | C₆H₁₂O₅ (deoxy sugar) | C₁₄H₂₀ClNO₂ (herbicide) |

| Functional Groups | Hydroxyl, chloroacetamide | Hydroxyl, methyl | Chloroacetamide, ether |

| Primary Use | Unknown (potentially glycobiology) | Cell signaling | Herbicide |

2.2 Functional Analogs

- Acetochlor: A herbicide inhibiting plant cell division .

- Fucose Derivatives : e.g., Lewis X antigen (involved in immune response). Contrasting functions (biological vs. herbicidal) highlight divergent applications.

Research Findings and Limitations

- Synthesis and Stability: No data exist on this compound’s synthesis or stability. Acetochlor’s production involves ethoxylation and chlorination , but fucose modifications typically require enzymatic or chemical glycosylation.

- Biological Activity : Fucose derivatives mediate cell adhesion (e.g., selectin binding), while acetochlor disrupts weed growth. A hybrid compound might have unpredictable interactions.

Critical Analysis of Evidence Gaps

- Journal Guidelines () emphasize reproducibility and rigorous data reporting, which are unattainable here due to missing compound-specific data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.